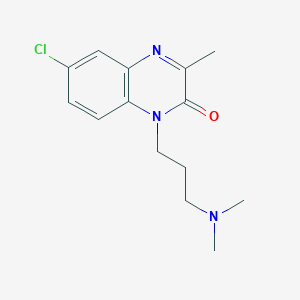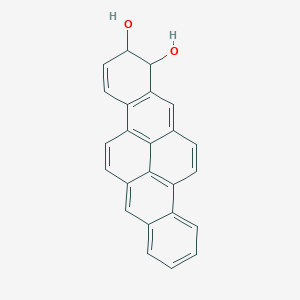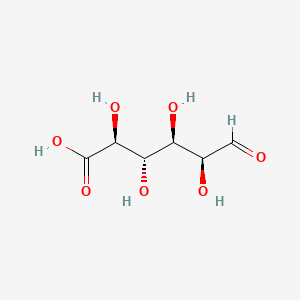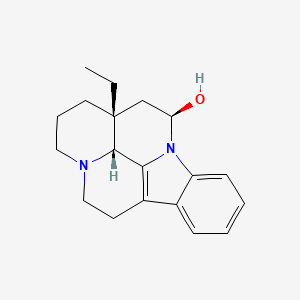
Eburnamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eburnamine is an alkaloid.
Wissenschaftliche Forschungsanwendungen
Eburnamine Derivatives and Brain Functions
Eburnamine, derived from the Apocynaceae plant family, exhibits diverse pharmacological activities. A notable aspect is its effect on brain functions. Various eburnamine derivatives, such as vincamine, vinburnine, vindeburnol, apovincaminate, and vinpocetine, are known for their modulatory effects on brain circulation and neuronal homeostasis. These compounds possess antihypoxic and neuroprotective properties. Vinpocetine, in particular, stands out for its role in neuroprotection, proving effective in clinical use for post-ischemic stroke disease states and cerebrovascular disorders. It influences calmodulin-dependent phosphodiesterase E1, sodium and calcium channels, peripheral benzodiazepine receptor, and glutamate receptors. Positron emission tomography studies have shown vinpocetine's rapid uptake in the brain, impacting cerebral glucose metabolism and regional cerebral blood flow in post-stroke patients (Vas & Gulyás, 2005).
Effects on Cerebral Glucose Utilization
RU 24722, another eburnamine derivative, has been studied for its impact on cerebral glucose utilization. Research on freely moving rats revealed that this compound induces significant, time-dependent increases in glucose utilization in specific brain regions associated with cognitive, vegetative, and locomotor functions. These findings suggest that RU 24722 selectively stimulates brain areas involved in these functions (Broussolle et al., 1989).
Biosynthetic Pathway Studies in Vinca minor
Vinca minor, containing monomeric eburnamine-type indole alkaloids, has been the subject of biosynthetic pathway studies. Using miRNAs and transcriptomic analysis, researchers have sought to understand the pathways and genes involved in eburnamine alkaloid production in Vinca minor. This research contributes to the linkage between Aspidosperma and Eburnamine alkaloids and highlights the plant's neuro-medicinal applications (Verma et al., 2020).
Synthesis and Structural Analysis
Research has also focused on the synthesis of eburnamine-type alkaloids and their structural analysis. Studies involve the synthesis of various eburnamine derivatives, elucidating their structures through spectroscopic methods, and exploring their pharmacological potential. This includes the synthesis of new compounds, such as C19-oxo-functionalized eburnane alkaloids, and the study of their biological activities (Trost et al., 2019).
Eigenschaften
CAS-Nummer |
4201-84-7 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(15R,17R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C19H24N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,16,18,22H,2,5,8-12H2,1H3/t16-,18+,19-/m1/s1 |
InChI-Schlüssel |
HONLKDDLTAZVQV-NZSAHSFTSA-N |
Isomerische SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)O |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)O |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)O |
Andere CAS-Nummern |
4201-84-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



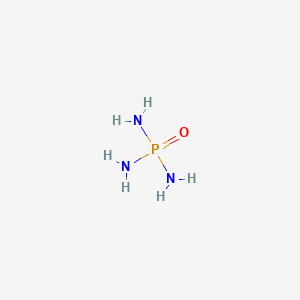




![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)
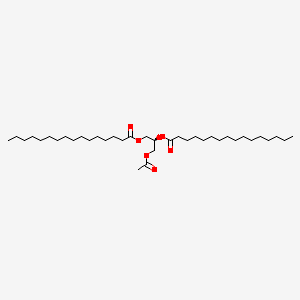

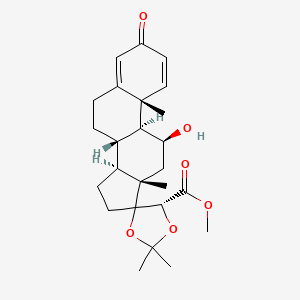

![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)
